Probucol-d6

LC-MS/MS Bioanalysis Pharmacokinetics

Probucol-d6 is the definitive deuterated internal standard for LC-MS/MS quantification of probucol. With a distinct +6 Da mass shift and identical chromatographic behavior, it co-elutes with the target analyte, enabling precise correction for matrix effects and extraction variability. Unlike unlabeled or structurally dissimilar alternatives, Probucol-d6 ensures analytical accuracy in pharmacokinetic, bioequivalence, and drug metabolism studies. Essential for robust bioanalytical method validation and QC release testing of probucol API. Avoid the risk of inaccurate quantification—insist on Probucol-d6.

Molecular Formula C31H48O2S2
Molecular Weight 522.9 g/mol
Cat. No. B15144153
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameProbucol-d6
Molecular FormulaC31H48O2S2
Molecular Weight522.9 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)SC(C)(C)SC2=CC(=C(C(=C2)C(C)(C)C)O)C(C)(C)C
InChIInChI=1S/C31H48O2S2/c1-27(2,3)21-15-19(16-22(25(21)32)28(4,5)6)34-31(13,14)35-20-17-23(29(7,8)9)26(33)24(18-20)30(10,11)12/h15-18,32-33H,1-14H3/i13D3,14D3
InChIKeyFYPMFJGVHOHGLL-AOUIHTGTSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Probucol-d6: Deuterated Internal Standard for LC-MS/MS Bioanalysis of Probucol


Probucol-d6 is a stable isotope-labeled analog of probucol, a dithioketal anticholesteremic drug with antioxidant and anti-inflammatory properties [1]. In Probucol-d6, six hydrogen atoms are replaced with deuterium at the central isopropylidene bridge (C(CD3)2), resulting in a molecular weight increase of 6 Da (522.9 g/mol vs 516.84 g/mol for unlabeled probucol) [2]. This isotopic labeling enables its use as an internal standard in quantitative bioanalytical LC-MS/MS assays, facilitating precise measurement of probucol in complex biological matrices during pharmacokinetic and drug metabolism studies [3].

Why Probucol-d6 is Non-Interchangeable with Unlabeled Probucol or Other Analogs in LC-MS/MS


Generic substitution of a deuterated internal standard with its unlabeled counterpart or a different deuterated analog (e.g., Probucol-d4, Probucol-d5) introduces significant analytical risk. Unlabeled probucol co-elutes with the target analyte and cannot be distinguished by mass spectrometry, rendering quantification impossible. Structurally similar, non-deuterated internal standards (e.g., a methylated derivative) exhibit divergent extraction recovery, chromatographic retention, and ionization efficiency compared to probucol, leading to inaccurate compensation for matrix effects [1]. Even among deuterated forms, the degree and location of deuteration critically influence chromatographic resolution and isotopic exchange stability, parameters that directly impact assay accuracy and reproducibility [2].

Quantitative Differentiation of Probucol-d6: Comparator Evidence for Analytical Selection


Deuterium Incorporation: 6 Da Mass Shift vs Unlabeled Probucol

Probucol-d6 incorporates six deuterium atoms at the central isopropylidene moiety, yielding a molecular weight of 522.9 g/mol compared to 516.84 g/mol for unlabeled probucol [1]. This +6 Da mass shift provides a distinct isotopic envelope in MS detection, enabling simultaneous, interference-free quantification of the analyte and internal standard in complex biological matrices .

LC-MS/MS Bioanalysis Pharmacokinetics

Retention Time Shift Due to Deuterium Isotope Effect vs Unlabeled Probucol

In reversed-phase liquid chromatography, deuterated analogs often exhibit slightly reduced retention times compared to their non-deuterated counterparts due to the deuterium isotope effect on hydrophobicity [1]. While specific ΔtR values for Probucol-d6 are not reported in primary literature, the phenomenon is well-established for similar deuterated compounds. For carvedilol, a deuterated internal standard eluted slightly earlier than the analyte, causing differential matrix-induced ion suppression and affecting the analyte/IS peak area ratio [1]. This highlights the critical need to characterize the exact retention behavior of Probucol-d6 during method validation, as even a subtle shift can impact accuracy if not properly accounted for in chromatographic integration.

LC-MS/MS Chromatography Method Development

Purity and Quality Control: 98% HPLC Purity Specification

Commercially available Probucol-d6 is supplied with a purity specification of ≥98% as determined by HPLC . This level of purity is essential for its use as a reference standard in analytical method development and validation, ensuring that the response in MS detection is solely attributable to the deuterated compound and not to impurities or residual unlabeled probucol. The absence of significant unlabeled material (isotopic purity) is equally critical, as carry-over of unlabeled probucol would introduce systematic bias in quantification .

Quality Control Method Validation Reference Standard

Metabolic Stability and Isotopic Exchange vs Alternative Isotope Labels

Deuteration at metabolically labile positions can lead to hydrogen-deuterium exchange in vivo, compromising the integrity of the internal standard. Probucol-d6 is labeled at the central isopropylidene bridge, a position that is not a primary site of metabolic oxidation [1]. This contrasts with deuterium labels placed on aromatic rings or benzylic positions, which are more susceptible to metabolic exchange. While direct comparative studies of Probucol-d6 vs. other deuterated probucol analogs (e.g., Probucol-d4, Probucol-d5) are not available in the public domain, the strategic placement of the six deuterium atoms on a chemically stable methyl group minimizes the risk of isotopic scrambling during sample preparation and analysis .

Drug Metabolism ADME Stable Isotope Labeling

High-Value Application Scenarios for Probucol-d6 in Quantitative Bioanalysis


LC-MS/MS Method Development and Validation for Probucol in Plasma

Probucol-d6 is the definitive internal standard for developing and validating robust LC-MS/MS methods to quantify probucol in human or animal plasma. Its distinct +6 Da mass shift and co-eluting behavior enable precise correction for matrix effects and extraction variability, essential for generating reliable pharmacokinetic data in support of preclinical and clinical studies [1].

Pharmacokinetic and Bioavailability Studies of Probucol Formulations

In bioavailability and bioequivalence studies of novel probucol formulations, accurate quantification of plasma drug concentrations is paramount. The use of Probucol-d6 as an internal standard ensures that analytical variability is minimized, allowing for a confident assessment of formulation performance and enabling the determination of key pharmacokinetic parameters (e.g., Cmax, AUC) .

Drug-Drug Interaction and Metabolism Studies

To investigate potential drug-drug interactions or to elucidate the metabolic fate of probucol in complex biological systems, researchers rely on stable isotope-labeled internal standards. Probucol-d6 enables the precise measurement of probucol levels in the presence of co-administered drugs or in samples from in vitro metabolism assays, providing critical data on clearance and metabolic stability [2].

Quality Control of Probucol Active Pharmaceutical Ingredient (API)

As a certified reference standard, Probucol-d6 is used in quality control (QC) laboratories for the identification and purity assessment of probucol API. It serves as a traceable benchmark in HPLC or LC-MS assays, ensuring the identity and purity of probucol drug substance against established pharmacopeial standards .

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